

Application Notes: Measuring Chromium-50 Fractionation in Magmatic Processes

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Compound of Interest		
Compound Name:	Chromium-50	
Cat. No.:	B1252018	Get Quote

Introduction

Chromium (Cr) possesses four naturally occurring stable isotopes: ⁵⁰Cr (4.35%), ⁵²Cr (83.79%), ⁵³Cr (9.50%), and ⁵⁴Cr (2.36%).[1][2][3] The study of their relative fractionation, particularly that of ⁵⁰Cr and ⁵³Cr relative to the most abundant ⁵²Cr, provides a powerful tool for investigating high-temperature geological processes. In magmatic systems, Cr isotope fractionation is primarily driven by the crystallization of minerals and is sensitive to the prevailing oxygen fugacity (*f* O₂). This makes Cr isotopes a valuable tracer for understanding magma differentiation, mantle source heterogeneity, and the redox evolution of planetary bodies.[4][5]

The core principle relies on the fact that heavier isotopes (like ⁵³Cr) preferentially partition into phases where Cr is more strongly bonded. In magmas, chromium exists in two main valence states, Cr²⁺ and Cr³⁺, with the Cr³⁺/Cr²⁺ ratio being highly dependent on oxygen fugacity. During fractional crystallization, minerals like spinel, which predominantly incorporates Cr³⁺, become enriched in heavier Cr isotopes relative to the residual melt.[4] Consequently, as a magma evolves through crystal removal, the residual melt becomes progressively lighter in its Cr isotopic composition. Measuring these subtle isotopic variations allows researchers to reconstruct the differentiation history of magmas and the redox conditions under which they formed.

Key Applications in Magmatic Studies:

 Tracing Magmatic Differentiation: The isotopic composition of Cr (expressed as δ⁵³Cr) in basaltic lavas often correlates with indices of differentiation like MgO and Cr concentrations.



[4][5] Evolved magmas tend to have lower δ^{53} Cr values, while early-formed cumulates are isotopically heavier.[2][4]

- Reconstructing Planetary Redox Conditions: The degree of Cr isotope fractionation during mineral crystallization is linked to the Cr³+/Cr²+ ratio in the melt.[4] By modeling this fractionation, it is possible to estimate the oxygen fugacity of the magma, providing insights into the redox state of planetary mantles on Earth, the Moon, and other planetary bodies.[2] [4]
- Identifying Mantle Source Heterogeneity: While magmatic processes can significantly
 fractionate Cr isotopes, primitive basalts can help constrain the isotopic composition of their
 mantle sources. This allows for the investigation of large-scale heterogeneity within the
 Earth's mantle.[5]

Quantitative Data Summary

The following tables summarize representative Chromium isotope data for various geological materials relevant to magmatic processes. Isotopic compositions are expressed in delta notation (δ^{53} Cr) in parts per thousand (‰) relative to the NIST SRM 979 standard:

$$\delta^{53}Cr$$
 (‰) = [(^{53}Cr / ^{52}Cr)sample / (^{53}Cr / ^{52}Cr)nist srm 979 - 1] × 1000

Table 1: Representative δ^{53} Cr Values in Terrestrial Magmatic Systems



Sample Type	Description	δ ⁵³ Cr Range (‰)	Key Findings	Reference
Bulk Silicate Earth (BSE)	Estimated average composition of the Earth's mantle.	-0.12 ± 0.04	Provides a baseline for comparing terrestrial samples.	[5]
Mid-Ocean Ridge Basalts (MORB)	Group I (more evolved)	-0.27 to -0.14	δ ⁵³ Cr correlates positively with MgO, indicating fractionation during differentiation.	[5]
Group II	-0.10 to -0.07	Higher δ ⁵³ Cr at similar MgO, possibly due to low-pressure clinopyroxene crystallization.	[5]	
Primitive (MgO > 9%)	avg0.16 ± 0.02	Represents the primary melt, lighter than the BSE source.	[5]	_
Hawaiian Basalts (OIB)	Kilauea Iki Lava Lake	Positively correlated with MgO and Cr	Evolved samples are isotopically light; olivinespinel cumulates are heavy.	[4]
Mineral Separates	Spinel, Garnet	Enriched in heavy Cr isotopes	These minerals preferentially incorporate Cr ³⁺ , driving fractionation.	[2][4]



Clinopyroxene,
Olivine

Less enriched or depleted in heavy Cr

In the entry Cr

Show variable but generally smaller fractionation effects than spinel.

Experimental Protocols

The precise measurement of Cr isotopic ratios requires rigorous chemical separation to eliminate isobaric and matrix effects, followed by analysis using high-precision mass spectrometry. The primary analytical tool is the Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[1][6]

Protocol 1: Silicate Rock Digestion

- Sample Pulverization: Weigh approximately 100-200 mg of a homogeneous, powdered whole-rock sample into a clean Savillex® PFA vial.
- Acid Digestion: Add a 3:1 mixture of concentrated HF and HNO₃ to the vial.
- Pressurized Digestion: Seal the vial and place it on a hotplate at ~120°C for 48-72 hours to ensure complete dissolution of all silicate phases.
- Evaporation: Uncap the vials and evaporate the acid mixture to dryness on the hotplate at ~120°C.
- Conversion to Chlorides/Nitrates: Add concentrated HCl or HNO₃ and evaporate to dryness.
 Repeat this step at least twice to convert fluorides to a more soluble form.
- Final Dissolution: Dissolve the final residue in an appropriate acid (e.g., 6M HCl or 0.5M HNO₃) in preparation for column chromatography.

Protocol 2: Chromium Purification via Column Chromatography

A multi-step chromatographic procedure is essential to separate Cr from interfering elements, primarily Titanium (Ti), Vanadium (V), and Iron (Fe), which have isotopes that create isobaric

Methodological & Application





interferences on ⁵⁰Cr and ⁵⁴Cr.[1][7] The following is a representative three-stage ion-exchange process.

- Step 1: Cation Exchange (Matrix Removal)
 - Resin: AG50W-X8 (200-400 mesh) cation exchange resin.
 - Column Conditioning: Pre-clean the resin and condition the column with 6M HCl.
 - Sample Loading: Load the dissolved sample onto the column.
 - Matrix Elution: Elute the bulk of the matrix elements using 6M HCl.
 - Cr Elution: Elute the Cr fraction along with other cations using a weaker acid, such as 0.5M HNO₃.
- Step 2: Anion Exchange (Iron Removal)
 - Resin: AG1-X8 (100-200 mesh) anion exchange resin.
 - Procedure: Convert the Cr fraction from Step 1 to 8M HCl. In this medium, Fe forms a
 negatively charged chloride complex that is retained by the anion resin, while Cr passes
 through. Collect the Cr eluate.
 - Monitoring: Each sample should be monitored for Fe concentration post-column. If the correction required on ⁵⁴Cr from ⁵⁴Fe is too high (e.g., >100 ppm), the sample must be reprocessed through this step.[1]
- Step 3: Cation Exchange (Ti and V Removal)
 - Resin: AG50W-X8 (200-400 mesh) cation exchange resin.
 - Procedure: A final cation exchange step using specific acid molarities (e.g., a combination of HCl and HNO₃ washes) is used to effectively separate residual Ti and V from Cr.
 - Purity Check: The final purified Cr cut should be analyzed to ensure that the Ti/Cr and V/Cr ratios are sufficiently low to permit accurate isotopic analysis.



Protocol 3: Isotopic Analysis by MC-ICP-MS

- Instrumentation: A ThermoFisher Neptune Plus or similar high-resolution MC-ICP-MS is typically used.[1]
- Sample Introduction: Samples are introduced using a desolvating nebulizer system (e.g., Aridus II) to enhance signal sensitivity and reduce oxide interferences.[8]
- Mass Spectrometer Setup:
 - Acquisition Mode: Static multi-collection using Faraday cups.
 - Monitored Isotopes: Concurrently measure ⁴⁹Ti, ⁵⁰Cr, ⁵¹V, ⁵²Cr, ⁵³Cr, ⁵⁴Cr, and ⁵⁶Fe.[1]
 Monitoring ⁴⁹Ti, ⁵¹V, and ⁵⁶Fe allows for real-time correction of isobaric interferences on ⁵⁰Cr (from ⁵⁰Ti, ⁵⁰V) and ⁵⁴Cr (from ⁵⁴Fe).
 - Resolution: Use medium or high-resolution mode to resolve molecular interferences (e.g., ArN+, ArO+) from the analyte peaks.[1][6]
- Mass Bias Correction: Instrumental mass bias is corrected using a standard-sample bracketing approach with a known Cr isotope standard (e.g., NIST SRM 979).[9] For highest precision, a ⁵⁰Cr-⁵⁴Cr double-spike method is often employed, where a solution of known isotopic composition is mixed with the sample prior to analysis.[8]
- Data Acquisition and Reduction:
 - Measure the sample multiple times and average the results.
 - Apply on-peak zero corrections and interference corrections for Ti, V, and Fe.
 - Calculate δ^{53} Cr values relative to the bracketing standard measurements.
 - The long-term external reproducibility for δ^{53} Cr should be better than ±0.05% (2SD).[1][6]

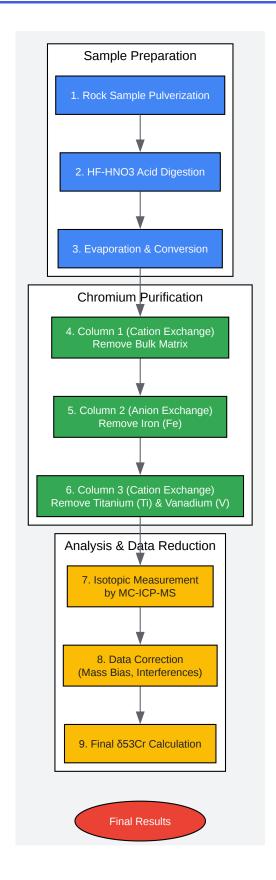
Table 2: Typical MC-ICP-MS Operating Parameters for Cr Isotope Analysis



Parameter	Setting	Purpose
Instrument	ThermoFisher Neptune Plus	High-precision isotope ratio measurements.
Sample Introduction	Aridus II Desolvating Nebulizer	Enhances sensitivity, reduces oxide formation.
Cones	Jet sample cone, X-skimmer cone	Optimizes ion transmission and beam shape.
Resolution Mode	Medium (M/ΔM > 5000)	Separation of analyte peaks from molecular interferences.
Acquisition Mode	Static, 7 Faraday collectors	Simultaneous measurement of all target isotopes.
Integration Time	4.194 seconds per cycle	Sufficient signal collection for high precision.
Monitored Masses	⁴⁹ Ti, ⁵⁰ Cr, ⁵¹ V, ⁵² Cr, ⁵³ Cr, ⁵⁴ Cr, ⁵⁶ Fe	Isotope ratio determination and interference correction.
Mass Bias Correction	Standard-Sample Bracketing or ⁵⁰ Cr- ⁵⁴ Cr Double Spike	Correction for instrumental mass discrimination.

Visualizations

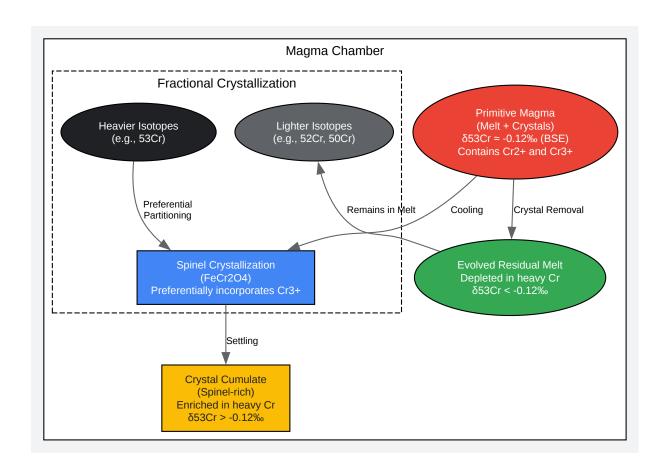




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Caption: Experimental workflow for Cr isotope analysis in geological samples.





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Caption: Cr isotope fractionation during spinel crystallization in magma.

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